molecular formula C22H28O6 B1198108 (1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one CAS No. 74944-98-2

(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one

Cat. No. B1198108
CAS RN: 74944-98-2
M. Wt: 388.5 g/mol
InChI Key: NWXSUVZITFIXOL-SFFVMTGDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one is a natural product found in Nectandra amazonum with data available.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been utilized in chemical synthesis, specifically in the formation of 1-hydroxy- or 1,8-dihydroxy-bicyclo[3.2.1]oct-3-en-2-ones, which are derived from 1-methoxy-bicyclo[2.2.2]oct-5-en-2-ones through processes like demethylation and acyloin rearrangement (Katayama et al., 1997).
  • In another study, the transformation of 1-methoxy-2-methyl-1,4-cyclohexadiene and related compounds yielded various bicyclo[2.2.2]octane derivatives, demonstrating the compound's role in complex molecular rearrangements (Yates & Langford, 1981).

Asymmetric Synthesis

  • The compound is significant in the field of asymmetric synthesis, forming diverse bicyclic and tricyclic structures with high enantiomeric excess. These include 8-aryl-3-methoxybicyclo[4.2.0]oct-3-en-2,5-diones and 7-aryl-3-hydroxybicyclo[3.2.1]oct-3-en-2,8-diones, showcasing its versatility in organic synthesis (Engler et al., 1999).

Novel Synthesis Applications

  • A study highlighted its use in novel synthesis methods, like the creation of 2-alkoxy-3-hydroxytropones and 2,7-dihydroxytropones from dialkoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones, underlining its potential in generating structurally diverse and complex molecules (Zinser et al., 2004).

Vibrational Spectra Analysis

  • The compound's vibrational spectra have been analyzed to understand its stable conformations, providing insights into its structural and spectroscopic properties. This kind of research is crucial for understanding molecular interactions and behaviors (Davydova et al., 2014).

properties

CAS RN

74944-98-2

Product Name

(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

(1S,4R,5S,6R,7R)-4-hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one

InChI

InChI=1S/C22H28O6/c1-7-8-13-11-22(28-6)12(2)17(18(19(13)23)21(22)24)14-9-15(25-3)20(27-5)16(10-14)26-4/h7,9-12,17-19,23H,1,8H2,2-6H3/t12-,17+,18+,19+,22-/m1/s1

InChI Key

NWXSUVZITFIXOL-SFFVMTGDSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]2[C@H](C(=C[C@@]1(C2=O)OC)CC=C)O)C3=CC(=C(C(=C3)OC)OC)OC

SMILES

CC1C(C2C(C(=CC1(C2=O)OC)CC=C)O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1C(C2C(C(=CC1(C2=O)OC)CC=C)O)C3=CC(=C(C(=C3)OC)OC)OC

synonyms

macrophyllin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one
Reactant of Route 2
(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one
Reactant of Route 3
(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one
Reactant of Route 4
(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one
Reactant of Route 5
(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one
Reactant of Route 6
(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.